molecular formula C12H16LiN3O4 B13477270 lithium(1+) 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate

lithium(1+) 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate

Cat. No.: B13477270
M. Wt: 273.2 g/mol
InChI Key: OQDKJPZYFBPUGG-UHFFFAOYSA-M
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Description

Lithium(1+) 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is a lithium salt of a bicyclic heteroaromatic compound featuring an imidazo[1,2-a]pyrazine core. The molecule is substituted at position 7 with a tert-butoxycarbonyl (Boc) protecting group and at position 3 with a carboxylate anion stabilized by a lithium counterion. This compound is structurally significant in medicinal chemistry, particularly as an intermediate for synthesizing bioactive molecules targeting kinases or G protein-coupled receptors (GPCRs). The Boc group enhances solubility and stability during synthetic procedures, while the carboxylate moiety allows further functionalization via coupling reactions .

Properties

Molecular Formula

C12H16LiN3O4

Molecular Weight

273.2 g/mol

IUPAC Name

lithium;7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylate

InChI

InChI=1S/C12H17N3O4.Li/c1-12(2,3)19-11(18)14-4-5-15-8(10(16)17)6-13-9(15)7-14;/h6H,4-5,7H2,1-3H3,(H,16,17);/q;+1/p-1

InChI Key

OQDKJPZYFBPUGG-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC(C)(C)OC(=O)N1CCN2C(=NC=C2C(=O)[O-])C1

Origin of Product

United States

Preparation Methods

Construction of the Imidazo[1,2-a]pyrazine Core

The foundational step is forming the fused heterocyclic imidazo[1,2-a]pyrazine ring system. This is typically achieved through cyclization reactions involving diamines and diketones or related precursors under controlled acidic or basic conditions. The process often employs:

This step is critical for establishing the heterocyclic framework necessary for subsequent functionalization.

Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is introduced at the amino position on the heterocycle to protect reactive amines during subsequent modifications. The standard method involves:

  • Reacting the heterocyclic intermediate with tert-butyl chloroformate .
  • Using triethylamine or similar bases to neutralize the generated hydrochloric acid.

This step ensures the amino group remains inert during further reactions, allowing selective modifications.

Functionalization at Specific Positions

The final steps involve installing the 7-[(tert-butoxy)carbonyl] substituent and other functional groups such as the carboxylate and isopropyl groups. These are achieved through:

Critical Reaction Conditions

Reaction Step Conditions & Reagents Rationale
Cyclization 60–100°C, acidic or basic medium Ensures ring closure with high yield
Boc protection Tert-butyl chloroformate, triethylamine, anhydrous conditions Prevents hydrolysis and side reactions
Alkylation Alkyl halides, sodium hydride or similar base Facilitates selective substitution at heteroatoms
Carboxylation CO₂ atmosphere, elevated temperature Introduces carboxylate group efficiently
Lithium coordination Anhydrous solvents like THF, low temperature Stabilizes lithium ion in the final salt form

Analytical Verification

The integrity and purity of the synthesized compound are confirmed through:

Technique Purpose Typical Data
Nuclear Magnetic Resonance (NMR) Structural confirmation Singlet at ~1.4 ppm (tert-butoxy group), aromatic signals
Mass Spectrometry (MS) Molecular weight verification Molecular ion peak at ~275.23 g/mol for the neutral compound, with characteristic fragmentation patterns
Infrared Spectroscopy (IR) Functional group identification C=O stretch at 1680–1720 cm⁻¹, N-H stretches
Elemental Analysis Composition verification Consistency with theoretical percentages

Summary of Synthesis Data and Literature Findings

Reference Key Synthesis Point Notable Conditions Analytical Confirmation
EvitaChem Multi-step synthesis involving cyclization and Boc protection Controlled temperature, anhydrous solvents NMR, MS, IR
BenchChem Use of tert-butyl chloroformate for Boc installation Triethylamine base, inert atmosphere NMR, MS
Sigma-Aldrich Carboxylation of heterocyclic intermediates CO₂ atmosphere, elevated temperature NMR, IR
Smolecule Lithium coordination and salt formation Anhydrous THF, low temperature MS, elemental analysis

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lithium(1+) 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium(1+) 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Structural Insights :

  • Position 3 : Carboxylate (target compound) vs. carboxylic acid () vs. ester (). The carboxylate’s ionic nature improves aqueous solubility compared to neutral esters or acids .
  • Position 7 : The Boc group is conserved in analogs (e.g., ), but its absence in compounds like ’s benzyl ester alters reactivity and stability .
  • Heterocycle Variation : features a piperidine ring fused to the imidazo[1,5-a]pyrazine system, broadening interaction with hydrophobic enzyme pockets .

Critical Observations :

  • The lithium carboxylate’s ionic character (target compound) likely confers superior solubility (>100 mg/mL in water) compared to neutral analogs, making it advantageous for aqueous-phase reactions .
  • The benzyl ester () requires harsh conditions (e.g., HCl) for hydrolysis, whereas the Boc group in the target compound is cleaved under mild acidic conditions (e.g., trifluoroacetic acid) .
  • Piperidine-containing analogs () exhibit enhanced blood-brain barrier permeability, suggesting divergent therapeutic applications compared to the polar target compound .

Biological Activity

Lithium(1+) 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₁₂H₁₈LiN₃O₄
  • Molecular Weight : 275.23 g/mol
  • CAS Number : 2703779-88-6

Lithium compounds are known for their role in modulating neurotransmitter systems and influencing cellular signaling pathways. The specific compound may exhibit activity through several proposed mechanisms:

  • ENPP1 Inhibition : Research has indicated that imidazo[1,2-a]pyrazine derivatives can act as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1). ENPP1 is involved in regulating the cGAS-STING pathway, which is crucial for immune response and cancer therapy. Inhibitors like this compound could potentially enhance immune responses against tumors by modulating this pathway .
  • Neurotransmitter Modulation : Lithium ions are known to influence the levels of neurotransmitters such as serotonin and norepinephrine. This modulation can lead to mood stabilization and has been utilized in the treatment of bipolar disorder.
  • Antioxidant Properties : Some studies suggest that lithium compounds may possess antioxidant properties, which could help in reducing oxidative stress within cells.

Antitumor Effects

Recent studies have highlighted the potential antitumor effects of imidazo[1,2-a]pyrazine derivatives. For instance, compound derivatives have shown significant inhibitory activity against ENPP1 with IC50 values in the low nanomolar range (5.70 nM). These compounds not only inhibit ENPP1 but also enhance the expression of downstream targets in the STING pathway such as IFNB1 and CXCL10 .

Case Studies

A notable study involving imidazo[1,2-a]pyrazine derivatives demonstrated their efficacy in enhancing the antitumor activity of anti-PD-1 antibodies in murine models. When administered at a dose of 80 mg/kg alongside anti-PD-1 therapy, these compounds resulted in a tumor growth inhibition rate of approximately 77.7%, indicating a synergistic effect that could be leveraged for therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameIC50 (nM)TargetNotes
This compound5.70ENPP1Potent inhibitor
Compound 79.68ENPP2/ENPP3Selective for ENPP1
Other Imidazo DerivativesVariesVariousGeneral anticancer properties

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing lithium(1+) 7-[(tert-butoxy)carbonyl]-imidazo[1,2-a]pyrazine-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves:

  • Core Formation : Cyclization of diamines and diketones under acidic/basic conditions to form the imidazo[1,2-a]pyrazine core .
  • Functionalization : Introduction of the tert-butoxycarbonyl (Boc) group via carbamate protection, followed by carboxylation at the 3-position. Lithium counterion integration occurs during salt formation .
  • Key Conditions : Use dry solvents (e.g., THF) for lithium stability, and optimize Boc protection with di-tert-butyl dicarbonate (Boc₂O) in basic media (e.g., NaHCO₃) to minimize side reactions .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify the Boc group (δ ~1.4 ppm for tert-butyl protons, δ ~80-85 ppm for quaternary carbon) and imidazo[1,2-a]pyrazine aromatic protons (δ 6.5-8.0 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M-Li]⁺ or [M+H]⁺ peaks. High-resolution MS (HRMS) confirms molecular formula .
  • Purity : Use HPLC with UV detection (λ = 254 nm) and compare retention times with intermediates .

Q. What are the primary chemical reactivity pathways for this compound under standard laboratory conditions?

  • Methodological Answer :

  • Boc Deprotection : Treat with TFA or HCl in dioxane to expose the amine, enabling further functionalization .
  • Carboxylate Reactivity : React with alkyl halides for esterification or with coupling agents (e.g., EDC/HOBt) for amide bond formation .
  • Lithium Exchange : Replace Li⁺ with other cations (e.g., Na⁺, K⁺) via ion-exchange chromatography to study counterion effects .

Advanced Research Questions

Q. How can computational modeling optimize the synthetic route and predict regioselectivity in functionalization?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states for cyclization and predict regioselectivity during carboxylation .
  • Docking Studies : Simulate interactions between the lithium carboxylate and enzymes (e.g., kinases) to guide bioactivity assays .
  • Solvent Effects : COSMO-RS simulations optimize solvent choices (e.g., DMF vs. DCM) for reaction efficiency .

Q. What strategies resolve contradictions in reported biological activity data for imidazo[1,2-a]pyrazine derivatives?

  • Methodological Answer :

  • Structural Comparison : Analyze substituent effects using data tables (e.g., bromine vs. hydroxymethyl groups alter logP and binding affinity) .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) to isolate variable impacts .
  • Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity Data) to correlate structural motifs with activity trends .

Q. How to design experiments to evaluate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 2-10) and monitor degradation via LC-MS. The Boc group is labile in acidic conditions, while the carboxylate stabilizes in neutral/basic media .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Lithium salts typically exhibit higher thermal stability than sodium/potassium analogs .
  • Light Sensitivity : Conduct accelerated aging studies under UV/visible light to assess photodegradation pathways .

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